# dose-limiting toxicities of 131I-CLR1404 in clinical trials

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## Technical Support Center: 131I-CLR1404 Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of 131I-CLR1404 observed in clinical trials.

### Frequently Asked Questions (FAQs)

Q1: What is 131I-CLR1404?

A1: 131I-CLR1404, also known as iopofosine I 131, is an investigational radiopharmaceutical agent.[1][2] It combines a phospholipid ether (PLE) analog, which acts as a cancer-targeting delivery and retention vehicle, with the cytotoxic radioisotope iodine-131.[2][3] The agent is designed to selectively deliver radiation to malignant cells, including cancer stem cells, while minimizing exposure to healthy tissues.[1][3]

Q2: What is the mechanism of action of 131I-CLR1404?

A2: 131I-CLR1404 is a phospholipid ether analog that selectively accumulates in cancer cells. [1] This selectivity is attributed to the higher abundance of lipid rafts in the plasma membranes of cancer cells compared to normal cells.[4] Once inside the cancer cell, the radioactive iodine-131 emits beta and gamma radiation, leading to DNA damage and ultimately cell death.[2]

#### Troubleshooting & Optimization





Preclinical studies suggest that its mechanism of action may also involve the inhibition of the Akt signaling pathway, leading to apoptosis.[4][5][6]

Q3: What are the primary dose-limiting toxicities (DLTs) observed with 131I-CLR1404 in clinical trials?

A3: The primary dose-limiting toxicities observed in clinical trials of 131I-CLR1404 are hematological, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[7][8]

Q4: At what dose levels were the dose-limiting toxicities observed?

A4: In a phase 1 study in patients with advanced solid tumors, DLTs were encountered at doses of 31.25 mCi/m<sup>2</sup> and 37.5 mCi/m<sup>2</sup>.[7][8] Specifically, grade 4 thrombocytopenia and grade 4 neutropenia were observed at 37.5 mCi/m<sup>2</sup>, and at 31.25 mCi/m<sup>2</sup>, two DLTs (grade 4 thrombocytopenia and grade 3 neutropenia with fever) were reported.[7]

Q5: Were there any studies where dose-limiting toxicities were not observed?

A5: Yes, in an earlier phase 1 study, single administrations of 370 MBq (approximately 10 mCi) of 131I-CLR1404 were well tolerated by all subjects, and no severe adverse events or dose-limiting toxicities were reported.[9][10][11]

Q6: How is myelosuppression (bone marrow suppression) being addressed in clinical trials?

A6: To minimize myelosuppression, studies are exploring different dosing strategies.[7] One approach being investigated is a fractionated dosing regimen, which has shown enhanced tolerability and safety in patients with relapsed/refractory multiple myeloma.[12]

#### **Troubleshooting Guides**

Issue: Unexpectedly high levels of hematological toxicity are observed at a given dose.

Possible Cause 1: Patient-specific factors.

 Recommendation: Review the patient's baseline hematological parameters and prior treatments. Patients who have received extensive prior chemotherapy or radiation may have reduced bone marrow reserve, making them more susceptible to myelosuppression.[13]



Possible Cause 2: Dosing calculation error.

Recommendation: Double-check all dose calculations, including body surface area (BSA)
and any decay calculations for the radioisotope. Ensure accurate measurement of the
administered activity.

Issue: Difficulty in determining the maximum tolerated dose (MTD) due to variability in patient tolerance.

Possible Cause 1: Heterogeneity of the patient population.

• Recommendation: Analyze toxicity data based on patient subgroups (e.g., cancer type, prior therapies) to identify any populations that may be more sensitive.

Possible Cause 2: Single-dose administration schedule.

Recommendation: Consider implementing a fractionated dosing schedule. A phase 1b study
in multiple myeloma patients suggested that a fractionated dose regimen could improve
tolerability and safety.[12] This approach may allow for the administration of a higher total
dose with less toxicity.

### **Quantitative Data Summary**

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in Phase 1 Clinical Trials of 131I-CLR1404



Clinical Trial Identifier	Patient Population	Dose Level	DLTs Observed	Grade of DLTs	Reference
NCT0149566 3	Advanced Solid Tumors	37.5 mCi/m²	Thrombocyto penia, Neutropenia	Grade 4	[7]
NCT0149566 3	Advanced Solid Tumors	31.25 mCi/m²	Thrombocyto penia, Neutropenia with fever	Grade 4, Grade 3	[7]
NCT0092527 5	Advanced Solid Tumors	370 MBq (~10 mCi)	None Reported	N/A	[9][10][11]

## **Experimental Protocols**

Protocol: Phase 1 Dose-Escalation Study in Advanced Solid Tumors (NCT01495663)

- Objective: To determine the recommended dose of 131I-CLR1404 for treating advanced solid malignancies.[7]
- Study Design: This was a phase 1, multi-center, open-label, dose-escalation study.[8] Patients received a dosimetric dose followed by a therapeutic dose 1-2 weeks later in an algorithmic escalation design.[7]
- Patient Population: Patients with relapsed or refractory advanced solid tumors.
- Dosing Regimen: A starting dose of 12.5 mCi/m² was administered as a single intravenous infusion. Dose escalation in subsequent cohorts was initially in increments of 12.5 mCi/m².
   [13]
- Safety Monitoring: Toxicity follow-up included weekly laboratory and clinical assessments.[7]
   Dose-limiting toxicities were defined as grade 4 thrombocytopenia and grade 4 neutropenia.
   [7]







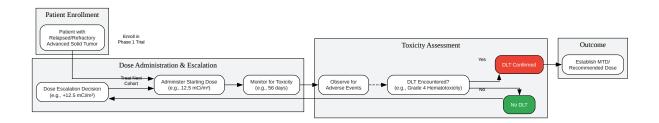
• Imaging: Single Photon Emission Computed Tomography (SPECT) scans were performed to assess the biodistribution of 131I-CLR1404.[7]

Protocol: Phase 1 Dosimetry and Safety Study (NCT00925275)

- Objective: To determine the administered radioactivity expected to deliver 400 mSv to the bone marrow and to evaluate the pharmacokinetic and safety profiles of 131I-CLR1404.[10]
   [11]
- Study Design: This was a phase 1 study involving a single dose administration.[10][11]
- Patient Population: Eight patients with refractory or relapsed advanced solid tumors.[10][11]
- Dosing Regimen: A single intravenous injection of 370 MBq of 131I-CLR1404 was administered.[10][11]
- Safety Monitoring: Clinical laboratory parameters were evaluated in blood and urine. Adverse events were monitored throughout the study.[10][11]
- Pharmacokinetics and Dosimetry: Plasma pharmacokinetics were evaluated. Whole-body planar nuclear medicine scans were performed at multiple time points up to 14 days postinjection to determine dosimetry.[10][11]

#### **Visualizations**





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Caption: Workflow for Dose-Limiting Toxicity (DLT) determination in a Phase 1 dose-escalation trial of 131I-CLR1404.

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